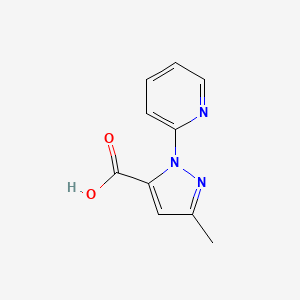

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction pathways can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antimalarial Activities

Recent studies have highlighted the compound's antimicrobial and antimalarial properties. A study conducted on derivatives of pyrazole indicated that certain modifications could enhance activity against various pathogens. The compound was tested using in vitro methods, such as the agar well diffusion method for antimicrobial assays and Peter’s method for antimalarial activity. The results demonstrated promising efficacy, suggesting that derivatives of this compound could serve as potential therapeutic agents against resistant strains of bacteria and malaria-causing parasites .

HIV Inhibition

Another significant application is in the development of HIV inhibitors. Research has shown that pyrazole derivatives can inhibit HIV replication without targeting the main viral enzymes typically involved in antiviral therapies. This unique mechanism is advantageous in combating viral resistance, making compounds like 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid attractive candidates for further development in HIV treatment .

Agricultural Applications

Pesticide Development

The compound's structural features make it suitable for developing novel pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide or an agent to enhance crop resistance to pests. Studies have indicated that similar pyrazole compounds exhibit insecticidal properties, which could be leveraged to create environmentally friendly agricultural solutions .

Materials Science

Photochromic Materials

The compound has been explored for its potential in materials science, particularly in developing photochromic materials. These materials change color upon exposure to light, which has applications in sensors and smart windows. The structural properties of this compound contribute to its ability to undergo these reversible color changes under specific conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in June 2023, researchers synthesized several pyrazole derivatives, including this compound. These compounds were subjected to antimicrobial testing against various bacterial strains, showing significant inhibition zones compared to control groups. The study concluded that structural modifications can lead to enhanced antimicrobial activity, paving the way for new drug candidates .

Case Study 2: HIV Replication Inhibition

A comprehensive screening of a library of pyrazole-based compounds revealed that some derivatives exhibited potent activity against HIV replication. The selected compounds were non-toxic and demonstrated a favorable pharmacokinetic profile, indicating their potential as therapeutic agents against HIV without the common side effects associated with existing treatments .

Mécanisme D'action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyridin-2-ylpyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

5-Amino-2-pyridin-2-ylpyrazole-3-carboxylic acid: Contains an amino group instead of a methyl group.

5-Methyl-2-pyridin-2-ylpyrazole-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both pyridine and pyrazole rings, along with a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.

Activité Biologique

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound, highlighting its pharmacological significance.

The molecular formula of this compound is C10H9N3O2, with a molecular weight of approximately 203.20 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.20 g/mol |

| CAS Number | 209960-82-7 |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects.

-

In Vitro Studies : Research has shown that this compound can inhibit the growth of several cancer types:

- Breast Cancer (MDA-MB-231) : Exhibited significant growth inhibition with IC50 values suggesting effective antiproliferative activity.

- Lung Cancer (A549) : Similar inhibitory effects were observed, indicating potential for therapeutic use in lung cancer treatment.

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

- COX Inhibition : This compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies report an impressive selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .

- Animal Models : In carrageenan-induced paw edema models in rats, this compound demonstrated significant anti-inflammatory activity, supporting its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

Study Overview

Molecular Modeling Insights

Molecular docking studies suggest that this compound binds effectively to targets involved in cancer proliferation pathways, indicating a rational basis for its observed biological activities .

Propriétés

IUPAC Name |

5-methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTPDHYDWCSKDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.